4-Amino-6-ethyl-2-methylpyrimidine-5-carbonitrile
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Overview
Description
4-Amino-6-ethyl-2-methylpyrimidine-5-carbonitrile: is a heterocyclic organic compound with the molecular formula C8H10N4. It is a derivative of pyrimidine, a six-membered ring structure containing nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-ethyl-2-methylpyrimidine-5-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl acetoacetate with guanidine to form the pyrimidine ring, followed by nitrile formation through dehydration .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-6-ethyl-2-methylpyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like thionyl chloride for converting the amino group to a halide.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated pyrimidines.
Scientific Research Applications
Chemistry: 4-Amino-6-ethyl-2-methylpyrimidine-5-carbonitrile is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential as a precursor to bioactive molecules. It may be used in the synthesis of nucleoside analogs, which are important in antiviral and anticancer therapies .
Medicine: The compound’s derivatives are explored for their pharmacological properties, including antimicrobial and anticancer activities. It is a key intermediate in the development of drugs targeting specific enzymes and receptors .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and agrochemicals. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of 4-Amino-6-ethyl-2-methylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or receptors by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
- 4-Amino-2-methylpyrimidine-5-carbonitrile
- 6-Ethyl-2-methylpyrimidine-5-carbonitrile
- 4-Amino-6-methylpyrimidine-5-carbonitrile
Comparison: 4-Amino-6-ethyl-2-methylpyrimidine-5-carbonitrile is unique due to the presence of both ethyl and methyl groups, which influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for drug development .
Properties
Molecular Formula |
C8H10N4 |
---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
4-amino-6-ethyl-2-methylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C8H10N4/c1-3-7-6(4-9)8(10)12-5(2)11-7/h3H2,1-2H3,(H2,10,11,12) |
InChI Key |
JGDLMVUAPKUNOH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC(=N1)C)N)C#N |
Origin of Product |
United States |
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